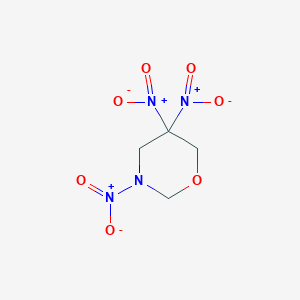

3,5,5-Trinitro-1,3-oxazinane

Description

Structure

3D Structure

Properties

CAS No. |

81340-13-8 |

|---|---|

Molecular Formula |

C4H6N4O7 |

Molecular Weight |

222.11 g/mol |

IUPAC Name |

3,5,5-trinitro-1,3-oxazinane |

InChI |

InChI=1S/C4H6N4O7/c9-6(10)4(7(11)12)1-5(8(13)14)3-15-2-4/h1-3H2 |

InChI Key |

YATAPPCQUUHLOC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Novel Approaches for 3,5,5 Trinitro 1,3 Oxazinane

Exploration of Mannich Condensation Processes in 1,3-Oxazinane (B78680) Synthesis

The construction of the 1,3-oxazinane ring system is a critical step in the synthesis of TNTON and is often achieved through a Mannich condensation reaction. researchgate.net This reaction involves the aminoalkylation of an active hydrogen compound with formaldehyde (B43269) and a primary or secondary amine.

Precursor Chemistry and Reaction Pathways in Mannich-Type Reactions

The synthesis of the 1,3-oxazinane framework for energetic materials typically involves the condensation of an amine, formaldehyde, and a nitroalkane. researchgate.net A key precursor is tris(hydroxymethyl)nitromethane (B93346), which reacts with tert-butylamine (B42293) and formaldehyde under specific conditions to form the foundational 1,3-oxazinane structure. researchgate.net The reaction proceeds through the formation of a Schiff base from the amine and formaldehyde, which then reacts with the nitroalkane in a Michael-type addition to form the heterocyclic ring.

The selection of precursors is crucial and can influence the final properties of the energetic material. For instance, different amines and substituted formaldehydes can be used to introduce various functionalities into the oxazinane ring, although for TNTON, the focus remains on creating a precursor suitable for extensive nitration.

Optimization Strategies for Reaction Conditions and Yields

The efficiency of the Mannich condensation is highly dependent on the reaction conditions. Factors such as temperature, solvent, and catalyst play a significant role in maximizing the yield of the desired 1,3-oxazinane derivative. Researchers have explored various conditions to optimize the synthesis of the TNTON precursor. researchgate.net For example, the reaction between tert-butylamine, formaldehyde, and tris(hydroxymethyl)nitromethane has been studied under different thermal conditions to improve the yield of the resulting oxazinane. researchgate.net The use of specific catalysts can also facilitate the reaction, leading to higher efficiency and purity of the product. rsc.org

Nitrolysis Reactions in the Functionalization of Oxazinane Ring Systems

Following the synthesis of the 1,3-oxazinane ring, the introduction of nitro groups is accomplished through nitrolysis. This step is what transforms the precursor into the highly energetic compound, TNTON.

Mechanistic Studies of Nitro-Substitution via Nitrolysis

Nitrolysis is a chemical reaction where a nitro group is introduced into a molecule by the cleavage of a chemical bond. In the context of TNTON synthesis, this involves the replacement of specific atoms or groups on the oxazinane ring with nitro groups. The mechanism of nitrolysis can be complex and is influenced by the nitrating agent and the substrate. For the conversion of the 1,3-oxazinane precursor to TNTON, the reaction involves the cleavage of N-H and C-H bonds and their replacement with N-NO2 and C-NO2 groups, respectively. The process often involves the removal of a tert-butyl group from the nitrogen atom of the ring. acs.orgresearchgate.net

Selective Nitration Techniques

Achieving the desired degree of nitration without causing unwanted side reactions or decomposition of the molecule requires careful control and the use of appropriate nitrating agents. For the synthesis of TNTON, a powerful nitrating mixture is required. A combination of trifluoroacetic anhydride (B1165640) and nitric acid ((CF3CO)2O/HNO3) has been demonstrated to be a highly effective agent for converting the precursor to TNTON, achieving a yield of 98%. researchgate.net This high yield suggests a high degree of selectivity in the nitration process, effectively functionalizing the desired positions on the oxazinane ring.

Comparative Synthetic Strategies with Related Energetic Heterocycles

The synthesis of TNTON shares similarities with the production of other well-known energetic heterocyclic compounds like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). The synthesis of RDX, for example, also often employs a nitrolysis reaction, specifically the Bachmann process, which involves the reaction of hexamine with nitric acid, acetic anhydride, and ammonium (B1175870) nitrate.

A key difference lies in the precursor ring system. While RDX and HMX are based on triazacyclohexane and tetraazocane rings, respectively, TNTON is built upon an oxazinane ring. researchgate.netresearchgate.net This structural difference, particularly the presence of an oxygen atom in the ring, influences the synthetic route and the resulting chemical and energetic properties of the final compound. For instance, the synthesis of a related compound, 1,3,5,5-tetranitrohexahydropyrimidine (TNDA), involves the amination of a dinitro-1,3-oxazinane derivative to form a pyrimidine (B1678525) ring before final nitration, showcasing the versatility of the oxazinane intermediate. researchgate.net

The choice of synthetic strategy is ultimately dictated by the desired properties of the energetic material. The development of novel synthetic routes for compounds like TNTON reflects the ongoing effort to create energetic materials with enhanced performance and reduced sensitivity. researchgate.net

Analogous Approaches from 1,3-Diazinane and 1,3,5-Triazinane (B94176) Precursors

The synthesis of energetic compounds often involves drawing parallels from well-understood heterocyclic systems. The methodologies for creating nitrated 1,3-diazinanes and 1,3,5-triazinanes provide a foundational blueprint for the synthesis of their oxazinane counterparts. For instance, the synthesis of 1,3,5-trinitro-hexahydropyrimidine (a 1,3-diazinane derivative) involves the triple aminoalkylation of nitromethane (B149229) with formaldehyde and tert-butylamine, followed by nitrolysis. researchgate.net This general strategy of forming a heterocyclic ring and subsequently introducing nitro groups is a cornerstone in the field.

Similarly, the extensive research into 1,3,5-triazinane derivatives, such as the high-energy material RDX (1,3,5-Trinitro-1,3,5-triazinane), has established robust procedures for nitrolysis. google.comrsc.org These methods, often employing potent nitrating agents like nitric acid in various formulations, offer valuable insights into the conditions required to functionalize heterocyclic amines without cleaving the ring structure. researchgate.netgoogle.com The knowledge gained from synthesizing these analogous compounds, particularly concerning precursor stability and the control of nitration reactions, is directly applicable to the development of synthetic routes for 3,5,5-trinitro-1,3-oxazinane.

Challenges and Innovations in Developing Efficient Synthetic Routes for Oxazinane-Based Energetic Compounds

Despite the analogous successes, the synthesis of oxazinane-based energetic materials like this compound is not without its challenges. A primary hurdle is the limited investigation into the characterization and performance of these specific compounds, which historically has stifled extensive synthetic exploration. researchgate.net The introduction of an oxygen atom into the heterocyclic ring, replacing a nitrogen atom found in diazinanes and triazinanes, can alter the electron density and reactivity of the molecule, necessitating adjustments to established synthetic protocols.

Innovations in this area have focused on Mannich condensation processes to construct the initial 1,3-oxazinane ring. researchgate.net These reactions, which involve an amino compound, formaldehyde, and a carbon acid, are versatile for creating the core heterocyclic structure. Recent advancements have also emphasized "green chemistry" approaches, utilizing eco-friendly catalysts and milder reaction conditions to improve efficiency and reduce environmental impact. For example, the use of magnetic solid acid nanocatalysts for the synthesis of oxazinane derivatives at room temperature represents a significant step forward. Furthermore, computational material design and high-throughput screening are being employed to predict the properties of potential energetic molecules and guide laboratory synthesis, thereby accelerating the discovery of efficient and viable synthetic pathways. researchgate.net

Functional Group Manipulations and Derivatives Synthesis

The synthesis of this compound and its derivatives often involves strategic manipulation of functional groups on a pre-formed heterocyclic scaffold.

Hydroxymethylation and Subsequent Nitration Strategies

A key synthetic strategy involves the initial hydroxymethylation of a suitable precursor, followed by nitration of the newly introduced hydroxyl group. This two-step process allows for the controlled introduction of a nitroxymethyl group. An analogous process is seen in the synthesis of 5-nitroxymethyl-1,3,5-trinitro-hexahydropyrimidine from 1,3,5-trinitro-hexahydropyrimidine, where a hydroxymethyl group is first added and then nitrated. researchgate.net This methodology highlights a viable pathway for creating derivatives of this compound with additional energetic functionalities. The core principle lies in creating a C-CH₂OH bond which can then be converted to a C-CH₂ONO₂ group, a common explosophore.

Triple Aminoalkylation and Nitrolysis Processes

The triple aminoalkylation reaction, a variant of the Mannich reaction, is a powerful tool for constructing the heterocyclic ring system itself. This process typically involves the reaction of an amine, formaldehyde, and a compound with an active methylene (B1212753) group, such as nitromethane. For example, the reaction of nitromethane with formaldehyde and tert-butylamine leads to a cyclic Mannich base. researchgate.net

Following the formation of the heterocyclic ring, a nitrolysis step is employed to introduce the nitro groups. Nitrolysis involves the cleavage of a chemical bond by nitric acid or another nitrating agent, with the concurrent addition of a nitro group. In the context of synthesizing energetic materials, this often entails the replacement of an N-alkyl or N-acyl group with a nitro group (N-NO₂). acs.org For instance, the nitrolysis of 1,3-diisopropyl-5,5-dinitrohexahydropyrimidine with 90% nitric acid yields 1,3,5,5-tetranitrohexahydropyrimidine. researchgate.net The successful application of these nitrolysis conditions to an appropriately substituted 1,3-oxazinane precursor is a critical step in the synthesis of this compound.

Research Findings Summary

| Synthetic Strategy | Precursor Type | Key Reactions | Target Compound Class | Reference(s) |

| Analogous Synthesis | 1,3-Diazinane | Triple Aminoalkylation, Nitrolysis | Nitrated Diazinanes | researchgate.net |

| Analogous Synthesis | 1,3,5-Triazinane | Nitrolysis | Nitrated Triazinanes | google.comrsc.org |

| Direct Synthesis | 1,3-Oxazinane | Mannich Condensation, Nitration | Nitrated Oxazinanes | researchgate.net |

| Functional Group Manipulation | Hydroxymethylated Heterocycles | Nitration | Nitroxymethyl Derivatives | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 3,5,5 Trinitro 1,3 Oxazinane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be crucial for identifying the arrangement of hydrogen atoms within the 3,5,5-Trinitro-1,3-oxazinane molecule. The oxazinane ring is expected to contain methylene (B1212753) (CH₂) groups. The chemical shifts of these protons would be influenced by the adjacent oxygen and nitrogen atoms, as well as the electron-withdrawing nitro groups. The integration of the signals would confirm the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus establishing the connectivity of the carbon-hydrogen framework.

Hypothetical ¹H NMR Data for this compound

| Hypothetical Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | 4.5 - 5.0 | Singlet | 2H | CH₂ adjacent to oxygen and nitrogen |

Note: This table is a hypothetical representation and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the oxazinane ring would be significantly affected by the attached electronegative atoms (oxygen and nitrogen) and the powerful electron-withdrawing nitro groups. A key feature would be the quaternary carbon atom at the 5-position, bonded to two nitro groups, which would likely appear at a distinct chemical shift.

Hypothetical ¹³C NMR Data for this compound

| Hypothetical Signal | Chemical Shift (ppm) | Assignment |

|---|---|---|

| 1 | 90 - 100 | Quaternary C bonded to two NO₂ groups |

| 2 | 70 - 80 | CH₂ adjacent to oxygen and nitrogen |

Note: This table is a hypothetical representation and not based on experimental data.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are essential for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound would be dominated by the characteristic absorption bands of the nitro groups (NO₂). Strong symmetric and asymmetric stretching vibrations of the N-O bonds are expected to appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Other important vibrational modes would include C-N stretching, C-O stretching, and the various vibrations of the oxazinane ring.

Hypothetical FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 1500 - 1600 | Asymmetric NO₂ stretch |

| 1300 - 1400 | Symmetric NO₂ stretch |

| 1100 - 1200 | C-O stretch |

Note: This table is a hypothetical representation and not based on experimental data.

In-situ FT-IR Spectroscopy for Reaction Monitoring and Decomposition Studies

In-situ FT-IR spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions and decomposition processes in real-time. This method could be employed to monitor the formation of this compound during its synthesis by tracking the appearance of characteristic nitro group absorptions and the disappearance of reactant signals. Furthermore, in-situ FT-IR would be invaluable for investigating the thermal decomposition of this energetic material, allowing for the identification of gaseous decomposition products and transient intermediates.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a fragmentation pattern is generated, which can be used to deduce the molecular structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of nitro groups (NO₂), as well as cleavage of the oxazinane ring, providing further confirmation of the compound's structure.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Comprehensive X-ray diffraction data for this compound is not available in the reviewed scientific literature.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Specific studies detailing the single-crystal X-ray diffraction of this compound to determine its absolute molecular structure, including precise bond lengths, bond angles, and torsion angles, could not be located.

Crystallographic Data Analysis and ORTEP Representation

As no single-crystal XRD studies were found, detailed crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates for this compound are not available. Consequently, an Oak Ridge Thermal Ellipsoid Plot (ORTEP) representation, which is derived from this data to visualize the molecule's three-dimensional structure and atomic displacement ellipsoids, cannot be generated.

Thermal Analysis Techniques for Decomposition Pathway Investigations

While a melting point has been reported, detailed thermal analysis profiles and decomposition pathway investigations for this compound are not extensively documented.

Differential Scanning Calorimetry (DSC) and Thermogravimetric (TG) Analysis for Thermal Event Profiling

Specific Differential Scanning Calorimetry (DSC) or Thermogravimetric (TG) thermograms for this compound are not present in the available literature. Such analyses would provide a detailed profile of thermal events, including melting, crystallization, and decomposition temperatures, as well as mass loss as a function of temperature. The only related data point is a reported melting point of 79 °C.

Coupled TG/DSC–FTIR–MS Quadruple Technology for Evolved Gas Analysis during Thermolysis

Research employing coupled techniques such as TG/DSC–FTIR–MS to analyze the gaseous species evolved during the thermal decomposition (thermolysis) of this compound has not been found. This type of analysis is crucial for elucidating the decomposition mechanism by identifying the specific molecules released at different stages of thermal degradation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photostability Studies

There is no available information regarding the Ultraviolet-Visible (UV-Vis) spectroscopic properties or photostability of this compound. UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule and provide insights into its stability when exposed to ultraviolet and visible light.

Theoretical and Computational Investigations of 3,5,5 Trinitro 1,3 Oxazinane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure and geometry of molecules, offering a window into their reactivity and stability.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. inpressco.comexplorationpub.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for these calculations, often with basis sets like 6-31G**. inpressco.comresearchgate.netresearchgate.net

For heterocyclic energetic compounds, DFT is used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net This information is critical for understanding the strain and stability of the molecular framework. While computational studies on 3,5,5-Trinitro-1,3-oxazinane (TNTON) have been conducted, specific optimized geometric parameters are not detailed in the available literature. researchgate.netresearchgate.net However, analysis of related heterocyclic systems shows that such calculations are vital for correlating a molecule's structure with its properties. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orgscribd.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability of a molecule. malayajournal.org A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For energetic materials, a smaller HOMO-LUMO gap can be indicative of greater sensitivity. While the specific HOMO and LUMO energy values and the corresponding energy gap for TNTON have been determined in computational studies, these numerical data are not specified in the accessible literature. researchgate.net

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution

Electrostatic Potential (ESP) surface analysis is a computational tool used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are valuable for predicting how molecules will interact and for understanding the sites susceptible to electrophilic or nucleophilic attack.

Calculations of the ESP for TNTON have been performed. researchgate.netresearchgate.net The resulting ESP map shows strong positive potentials located over the carbon atoms of the oxazinane ring and the nitrogen atoms of the nitro groups, indicating these are the most electron-deficient regions. Conversely, negative potentials are concentrated around the oxygen atoms of the nitro groups, highlighting these as the primary electron-rich sites. This distribution of charge is a key factor influencing the intermolecular interactions that govern crystal packing, sensitivity, and energetic performance.

Molecular Orbital (MNDO) Calculations for Conformational and Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like six-membered rings. Saturated heterocyclic systems such as 1,3-oxazinanes can exist in various conformations, most commonly the chair, boat, and twist-boat forms. researchgate.net Computational methods can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

For 1,3-oxazinane (B78680) and related heterocycles, studies have shown a strong preference for the chair conformation. researchgate.netresearchgate.net While specific Molecular Orbital (MNDO) calculations for TNTON are not reported in the surveyed literature, the conformational analysis of similar structures has been performed using methods such as Hartree-Fock (HF) and DFT. researchgate.netresearchgate.net These studies suggest that the TNTON ring likely adopts a stable chair conformation, which minimizes steric strain and torsional interactions. A detailed energy surface map from MNDO or other quantum methods would be required to definitively determine the global minimum energy conformation and the pathways for conformational inversion.

Computational Prediction of Energetic Performance Parameters

A major application of computational chemistry in the field of energetic materials is the prediction of performance parameters, which can guide synthesis efforts toward the most promising candidates.

Theoretical Models for Detonation Pressure and Velocity Estimation

The detonation velocity (D) and detonation pressure (P) are the most important indicators of an explosive's performance. These parameters can be predicted with reasonable accuracy using thermochemical computer codes. chem-soc.si One widely used program is EXPLO-5, which calculates detonation properties based on the heat of formation, density, and elemental composition of the compound. nih.govrsc.org

For TNTON, computational predictions have been made to estimate its energetic performance. researchgate.net These calculations are crucial for comparing its potential to existing explosives like TNT. In a study on a eutectic mixture of TNTON and 3,4-dinitro-1H-furazan-2-oxide (DNTF), the detonation performance was calculated using the EXPLO-5 software. nih.govrsc.org The theoretical detonation pressure of pure TNTON has been reported to be approximately 63% higher than that of TNT, indicating its potential as a powerful melt-cast explosive. researchgate.net

| Material | Theoretical Density (g/cm³) | Calculated Detonation Velocity (m/s) | Reference |

|---|---|---|---|

| TNTON/DNTF Eutectic | 1.906 | 8921 | nih.govrsc.org |

Development of Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Models

Quantitative Structure-Property Relationship (QSPR) and its three-dimensional extension (3D-QSPR) are computational methodologies used to build mathematical models that correlate the molecular structure of a compound with its macroscopic properties. mdpi.com For energetic materials, QSPR models are invaluable for predicting critical performance and safety parameters like impact sensitivity, detonation velocity, and density, thereby accelerating the design of new materials by reducing the need for extensive and hazardous experimental testing. mdpi.comd-nb.info

The development of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological features of the molecules. mdpi.comnih.gov These descriptors are then used in statistical methods, such as multiple linear regression or machine learning algorithms, to create a predictive model. mdpi.com While specific QSPR models for this compound have not been detailed in available research, the methodology is widely applied to nitro compounds. nih.govresearchgate.net For a compound like TNTON, a QSPR study would involve calculating descriptors that characterize its unique 1,3-oxazinane framework and the presence of both N-nitro and C-nitro groups.

3D-QSPR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D spatial arrangement of steric and electrostatic fields around the molecule. These models can provide detailed insights into how the shape and electronic properties of a molecule influence its activity, guiding more targeted molecular design. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Nitro Compounds

| Descriptor Type | Examples | Relevance to Energetic Properties |

|---|---|---|

| Constitutional | Molecular weight, number of nitro groups, oxygen balance (OB₁₀₀) | Correlate with energy content and detonation performance. researchgate.net |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe molecular size, shape, and branching. |

| Quantum-Chemical | HOMO-LUMO gap, total energy, charge on the nitro group (QNO₂²) | Relate to molecular stability, reactivity, and sensitivity. researchgate.net |

| Geometric | Molecular surface area, molecular volume | Influence crystal packing and density. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectory of particles over time, providing a detailed view of molecular behavior and interaction at an atomic scale.

First-Principles Molecular Dynamics for Decomposition Initiation Studies

First-Principles Molecular Dynamics (FPMD), also known as ab initio Molecular Dynamics (AIMD), is a powerful simulation technique where the forces between atoms are calculated on-the-fly using quantum mechanical methods, typically Density Functional Theory (DFT). acs.orgresearchgate.net This approach avoids the need for pre-parameterized force fields, making it highly accurate for studying chemical reactions, including the initial steps of thermal decomposition in energetic materials. acs.orgrsc.org

In the context of this compound, an FPMD simulation would model the system at high temperatures to observe the primary bond-breaking events that trigger decomposition. acs.orgresearchgate.net By tracking atomic trajectories and bond dissociation, researchers can identify the weakest bonds and the initial reaction pathways. acs.org For instance, studies on the related compound 1,3,5-trinitro-1,3,5-triazine (RDX) have shown that strong attractive forces between the molecule and metal surfaces can induce the breaking of N-O and N-N bonds. researchgate.net Similarly, FPMD simulations of TNT have identified C-NO₂ bond cleavage and hydrogen loss as competing initial decomposition reactions. acs.org This methodology allows for the precise characterization of transient intermediates and elementary reaction steps that are difficult to capture experimentally. acs.org

Simulation of Molecular Interactions and Structural Dynamics

MD simulations are also instrumental in studying the collective behavior of molecules in a condensed phase, such as a crystal or a eutectic mixture. These simulations can reveal crucial information about intermolecular interactions, structural dynamics, and their influence on material properties. For example, simulations of a CL-20/TNT co-crystal showed that intermolecular hydrogen bonds between the two components enhance the thermal stability of the material. rsc.orgnih.govrutgers.edu

For this compound, MD simulations could be used to investigate its crystal packing and the intermolecular forces that govern its physical properties. Research has shown that TNTON can form a eutectic mixture with 3,4-dinitro-1H-pyrazole (DNTF), resulting in a material with a significantly lower melting point and reduced sensitivity compared to pure DNTF. rsc.orgrsc.org MD simulations could elucidate the specific intermolecular interactions between TNTON and DNTF molecules that lead to this stable eutectic phase. rsc.org Such simulations would provide insight into the structural dynamics of the mixture during melting and the onset of decomposition. rsc.org

Advanced DFT Methodologies for Pyrolysis Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. Advanced DFT methodologies are particularly crucial for accurately describing the complex reaction mechanisms involved in the pyrolysis of energetic materials.

Broken-Symmetry Density Functional Theory (BS-DFT) for Homolytic Cleavage Pathways

The initial step in the pyrolysis of many energetic materials is the homolytic cleavage of a bond to form two radicals (e.g., the scission of a C-NO₂ or N-NO₂ bond). Standard DFT approaches, which use a single-determinant wave function, often struggle to accurately describe these open-shell singlet states and can lead to significant errors in calculated energy barriers. sioc-journal.cnaalto.fi

Broken-Symmetry DFT (BS-DFT) is a computational technique designed to address this limitation. sioc-journal.cnnih.gov By allowing the alpha-spin and beta-spin electrons to have different spatial orbitals, the BS-DFT approach can effectively model the electronic structure of systems with strong static correlation, such as those involving bond breaking and biradicals. aalto.fiaps.org This method provides a more realistic description of the potential energy surface for homolytic cleavage reactions. sioc-journal.cn While a direct application to TNTON is not documented in the available literature, the BS-DFT method has been successfully used to locate the transition states for homolytic cleavage in other energetic molecules like 3-nitro-1,2,4-triazol-5-one (NTO), providing more accurate energy barriers than simpler estimates based on bond dissociation energy alone. sioc-journal.cn This methodology would be essential for a rigorous investigation of the initial bond-breaking events in the pyrolysis of this compound.

Investigation of Transition States and Energy Barriers in Decomposition

A central goal of computational studies on decomposition is to map out the potential energy surface of the reaction, identifying the transition states and calculating their corresponding energy barriers (activation energies). researchgate.net The activation energy is a critical parameter that governs the rate of a chemical reaction and is directly related to the thermal stability of an energetic compound. huji.ac.il

Using DFT, researchers can model various potential decomposition pathways, calculate the energies of reactants, products, and transition state structures, and thereby determine the most likely reaction mechanisms. For nitro-based explosives, common initial pathways include C-NO₂ or N-NO₂ homolysis, nitro-nitrite rearrangement, and hydrogen transfer reactions. researchgate.nethuji.ac.ilhuji.ac.il The calculated activation barriers help to determine which of these pathways is kinetically favored under different conditions. huji.ac.il Although specific energy barriers for this compound decomposition have not been published, data from related compounds illustrate the typical energy scales involved.

Table 2: Calculated Activation Energy Barriers for Initial Decomposition Steps of Related Energetic Compounds

| Compound | Decomposition Step | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| TNT | C-NO₂ Homolysis | ~66-67 | DFT huji.ac.ilmdpi.com |

| TNT | C-NO₂ Homolysis | 43.8 | uB3LYP/cc-pVDZ huji.ac.il |

| RDX | N-NO₂ Homolysis | 41.5 | DFT huji.ac.il |

Note: These values are for related compounds and are provided for illustrative purposes, as specific computational data for the decomposition of this compound is not available in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties and Photochemical Mechanisms of this compound

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This approach is instrumental in understanding the spectroscopic properties and predicting the photochemical behavior of energetic materials like this compound (TNTON). By calculating the electronic absorption spectra, including excitation energies and oscillator strengths, TD-DFT provides insights into how the molecule interacts with light and the probable pathways for its photodecomposition.

While comprehensive TD-DFT studies specifically detailing the photochemical mechanisms of this compound are not extensively available in the public literature, the existing research on its synthesis and characterization, combined with knowledge of similar nitro-containing energetic materials, allows for a theoretical exploration of its expected spectroscopic properties and potential photochemical pathways.

Detailed Research Findings

Investigations into the 1,3-oxazinane framework highlight it as a promising scaffold for advanced energetic materials due to its compact structure and multiple sites for modification. researchgate.net The synthesis of this compound (TNTON) has been successfully achieved, and its basic properties have been characterized. researchgate.net These studies provide a foundation for theoretical and computational analyses.

Computational studies, although not explicitly detailing TD-DFT for photochemical mechanisms, have been performed to understand the structural and energetic properties of TNTON. For instance, calculated electrostatic potentials (ESPs) of TNTON have been reported, which are crucial for understanding intermolecular interactions and predicting sensitivity. researchgate.netresearchgate.net

Spectroscopic Properties

The spectroscopic properties of this compound are of significant interest for its detection and for understanding its stability and decomposition. Experimental infrared (IR) spectroscopy data is available for a eutectic mixture of TNTON and 3,4-dinitro-1H-furoxan (DNTF). rsc.orgrsc.org

Table 1: Experimental Infrared (IR) Spectral Data for TNTON/DNTF Eutectic

| Wavenumber (cm-1) | Assignment | Reference |

|---|---|---|

| 3079 | Stretching vibrations of C–H bonds in TNTON | rsc.org |

| 3020 | Stretching vibrations of C–H bonds in TNTON | rsc.org |

| 2968 | Stretching vibrations of C–H bonds in TNTON | rsc.org |

| 1090 | Stretching vibration of the C–O–C fragment in the TNTON ring | rsc.org |

| 1000 | Stretching vibrations of O–N in the furoxan ring of DNTF | rsc.org |

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

Note: The following data is illustrative and based on typical results for similar energetic materials, as specific TD-DFT studies for TNTON are not available.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | ~3.5 - 4.0 | ~310 - 354 | Low | n → π* (NO2) |

| S2 | ~4.5 - 5.0 | ~248 - 275 | Moderate | π → π* (NO2) |

| S3 | ~5.0 - 5.5 | ~225 - 248 | High | π → π* (NO2) |

Photochemical Mechanisms

The photochemical decomposition of nitro-containing energetic materials is a critical area of study for understanding their stability and initiation mechanisms. For many such compounds, the primary photochemical event is the cleavage of the C-NO₂ or N-NO₂ bond.

Based on studies of related nitro compounds, the photochemical mechanism for this compound upon UV irradiation can be postulated to proceed through the following steps:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state (e.g., S₁ or higher).

Bond Cleavage: In the excited state, the weakest bond, typically the N-NO₂ bond, is prone to homolytic cleavage, generating a nitro radical (•NO₂) and an oxazinanyl radical.

Secondary Reactions: These initial radical species can then undergo a cascade of secondary reactions, leading to the formation of various gaseous products such as NO, N₂O, CO, and CO₂.

The presence of multiple nitro groups on the this compound molecule suggests that multiple N-NO₂ bond fissions could occur, potentially leading to a rapid and energetic decomposition cascade upon photoinitiation. The photochemical generation of nitric oxide (NO) is a known phenomenon for various nitro-containing compounds upon exposure to UV light. nih.gov

The study of the photochemical behavior of related heterocyclic systems, such as pyrimidine (B1678525) N-oxides, also points towards complex reaction pathways involving transient intermediates. wur.nl While the specific intermediates for TNTON are unconfirmed without dedicated studies, TD-DFT would be essential in mapping the potential energy surfaces of the excited states and identifying the transition states for bond-breaking events and subsequent reactions.

Reaction Pathways and Decomposition Mechanisms of 3,5,5 Trinitro 1,3 Oxazinane

Elucidation of Thermal Decomposition Mechanisms

The thermal behavior of TNTON, particularly when combined with other explosives, has been a subject of investigation to understand its stability and decomposition kinetics. These studies provide insight into how the material behaves under thermal stress.

Research into the thermal decomposition of a eutectic mixture of TNTON and 3,4-dinitro-1H-furazan-2-oxide (DNTF) has revealed that the degradation follows an autocatalytic process. researchgate.netresearchgate.netnih.gov An autocatalytic reaction is one in which a product of the reaction acts as a catalyst for the same reaction. boku.ac.at This is often observed as an initial induction period with a low reaction rate, followed by a rapid acceleration as the catalytic product accumulates. boku.ac.at The determination of an autocatalytic mechanism for the TNTON/DNTF eutectic was based on analysis of the activation energy (Ea) curve derived from thermal analysis data. researchgate.netnih.gov For other energetic materials, such as certain 1,3,5-triazines, the initial decomposition step has also been identified as an autocatalytic reaction. nih.gov

The rate at which an energetic material is heated has a significant impact on its observed decomposition temperature. Studies using techniques like Differential Scanning Calorimetry (DSC) on TNTON and its eutectic mixtures show that with an increase in the heating rate, both the melting and decomposition reactions are delayed, shifting to higher temperatures. researchgate.netnih.govrsc.orgrsc.org This phenomenon is common in the thermal analysis of energetic materials. researchgate.net The delay occurs because at faster heating rates, there is less time for the material to absorb the energy required to initiate and propagate the decomposition reaction at a given temperature, thus the peak decomposition temperature appears higher. rsc.orgresearchgate.net

Below is a data table illustrating the effect of different heating rates on the decomposition peak temperature of TNTON, DNTF, and their eutectic mixture.

| Material | Heating Rate (°C/min) | Decomposition Peak Temperature (°C) |

| TNTON | 5 | 231.6 |

| 10 | 237.9 | |

| 15 | 242.4 | |

| 20 | 246.3 | |

| DNTF | 5 | 275.9 |

| 10 | 282.8 | |

| 15 | 287.6 | |

| 20 | 291.5 | |

| TNTON/DNTF Eutectic | 5 | 240.8 |

| 10 | 247.1 | |

| 15 | 251.5 | |

| 20 | 255.4 | |

| Data sourced from a study on TNTON/DNTF eutectic characteristics. The table demonstrates a consistent increase in decomposition temperature with a higher heating rate for all tested materials. |

Analysis of Bond Cleavage Events during Decomposition

Chemical bonds can break in two primary ways: homolytically or heterolytically. byjus.com Homolytic cleavage, or homolysis, involves the symmetrical breaking of a covalent bond, where each resulting fragment retains one of the bonding electrons, forming two radicals. byjus.comlibretexts.org Heterolytic cleavage, or heterolysis, involves an asymmetrical break where one fragment retains the entire bonding pair of electrons, resulting in the formation of a cation and an anion. byjus.comstackexchange.com

Table Comparing Bond Fission Types

| Feature | Homolytic Fission | Heterolytic Fission |

|---|---|---|

| Electron Distribution | Bond breaks evenly; each atom gets one electron. byjus.com | Bond breaks unevenly; one atom takes both electrons. byjus.com |

| Products | Two free radicals are formed. byjus.com | A cation and an anion are formed. stackexchange.com |

| Energy Requirement | Generally requires less energy (Homolytic Bond Dissociation Energy). byjus.comstackexchange.com | Requires significantly more energy in the gas phase due to charge separation (Heterolytic Bond Dissociation Energy). stackexchange.com |

| Favored Conditions | High temperatures, UV radiation, or presence of peroxides. byjus.com | Often favored in ionizing solvents. byjus.com |

While specific experimental studies distinguishing between homolytic and heterolytic pathways for TNTON are not detailed in the available literature, insights can be drawn from similar energetic compounds. For many nitramine and nitroalkane explosives, the initial and rate-determining step in thermal decomposition is the homolytic cleavage of the weakest bond in the molecule. nih.gov In energetic 1,3,5-triazines, the homolytic cleavage of a C-NO₂ bond has been proposed as the primary decomposition channel. nih.gov For other cyclic nitramines like HMX, the rupture of N-NO₂ bonds is a primary decomposition pathway. nih.gov Given the structure of TNTON, which contains both N-NO₂ and C-NO₂ groups, it is probable that the initial decomposition involves the homolytic cleavage of one of these bonds, as they are typically the weakest links in such molecules.

Intermediate Identification and Characterization in Reaction Pathways

Identifying the transient species or intermediates formed during decomposition is key to constructing a complete reaction mechanism. For complex energetic materials, this remains a significant challenge due to the high speed and complexity of the reactions.

Further decomposition of the remaining molecular framework, including the cleavage of the oxazinane ring, would likely produce a variety of smaller gaseous molecules and radical species. In the decomposition of HMX, for example, major intermediate products include H₂O, N₂, and CO₂. nih.gov The decomposition of other energetic triazines has been shown to produce intermediates like H₂O and NO. rsc.org It is therefore highly probable that the complete decomposition of TNTON results in a mixture of stable final products such as N₂, H₂O, CO₂, and CO, formed via a cascade of reactions involving highly reactive radical intermediates.

Chemisorption Phenomena on Material Surfaces

The interaction between an energetic material and a substrate can significantly influence its decomposition characteristics. Chemisorption, the formation of chemical bonds between the molecule and the surface, can alter reaction pathways and lower activation energies for decomposition.

While specific studies on 3,5,5-Trinitro-1,3-oxazinane are limited, research on analogous cyclic nitramines, such as RDX (1,3,5-trinitro-1,3,5-triazine), provides significant insights. First-principles molecular dynamics simulations of RDX on an Al(111) surface have shown that strong attractive forces between the oxygen atoms of the nitro groups and the aluminum atoms of the surface can lead to the breaking of N-O and N-N bonds. researchgate.net This interaction results in the dissociated oxygen atoms and NO molecules oxidizing the aluminum surface. researchgate.net

Furthermore, these surface interactions can induce the cleavage of the heterocyclic ring itself. researchgate.net Such reactions can occur spontaneously, without a significant energy barrier, leading to the firm attachment of the molecular fragments to the surface. researchgate.net This suggests that for this compound, the oxygen atoms of the nitro groups and the ring's oxygen atom would likely be primary sites for interaction with reactive metal surfaces. The presence of the oxazinane ring, compared to the triazine ring in RDX, may introduce different ring-opening pathways due to the different bond strengths and angles inherent in the oxazinane structure.

The nature of the substrate material is also a critical factor. For instance, theoretical studies on nitramine probes have highlighted the role of specific functional groups on a sensor molecule in detecting nitramines through reactions with their decomposition products like nitrogen dioxide (NO₂). acs.org This implies that the chemical properties of the substrate can dictate the initial decomposition steps.

Theoretical modeling, particularly using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is a powerful tool for investigating surface-assisted decomposition. researchgate.netresearchgate.net These computational approaches can elucidate the potential energy surfaces of the interacting system, identifying reaction pathways and transition states that are often difficult to observe experimentally.

For RDX on an Al(111) surface, DFT-based molecular dynamics have successfully modeled the spontaneous N-O and N-N bond scission and subsequent surface oxidation. researchgate.net These simulations also revealed the ring cleavage mechanism, which differs from the initial decomposition pathways in the gas phase. researchgate.net The strong interaction with the aluminum surface alters the bond strengths within the RDX molecule, facilitating decomposition. researchgate.net

Such theoretical frameworks can be applied to this compound to predict its behavior on various substrates. By modeling the adsorption and subsequent reaction of the molecule on surfaces like aluminum, copper, or even polymer binders, researchers can gain a detailed understanding of the initiation mechanisms at interfaces. This knowledge is vital for applications where the energetic material is in contact with other components, such as in polymer-bonded explosives (PBXs). researchgate.net

General Methodologies for Reaction Mechanism Determination

Determining the complex reaction mechanisms of energetic materials requires a combination of experimental and theoretical techniques. These methodologies aim to identify reaction intermediates, final products, and the sequence of elementary steps involved in the decomposition process.

In addition to gas-phase analysis, the characterization of condensed-phase products is equally important. scispace.com Techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction can be used to analyze the solid residues at different stages of decomposition, providing insights into the reaction pathways in the solid state. rsc.org Mass balance studies, which aim to account for all the atoms of the initial reactant in the final products, are essential for ensuring the completeness of the proposed mechanism.

| Analytical Technique | Information Obtained | Relevance to Mechanism Determination |

| Mass Spectrometry (MS) | Identification and quantification of gaseous decomposition products. mdpi.com | Helps in identifying the elementary reactions and final products. |

| Infrared Spectroscopy (IR) | Identification of functional groups in both gaseous and condensed phases. rsc.org | Tracks the disappearance of reactant functional groups and the appearance of product functional groups. |

| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. mdpi.com | Provides information on the different stages of decomposition. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. mdpi.com | Identifies exothermic and endothermic processes, providing thermodynamic data for reactions. |

Isotope labeling is a powerful technique for tracing the fate of specific atoms or functional groups during a chemical reaction. scilit.comresearchgate.net By selectively replacing atoms in the reactant molecule with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O), researchers can track how these labeled atoms are distributed among the reaction products. researchgate.netdtic.mil This information provides unambiguous evidence for specific bond-breaking and bond-forming events.

For example, in the study of the thermal decomposition of other energetic materials, ¹⁵N labeling has been used to distinguish between different sources of nitrogen-containing gaseous products like N₂ and N₂O. scispace.com Similarly, deuterium (B1214612) labeling can be used to probe the involvement of C-H bond cleavage in the rate-determining step through the measurement of kinetic isotope effects (KIE). scispace.comdtic.mil

Crossover experiments, where two isotopically labeled reactants are decomposed together, can help determine whether a reaction is intramolecular or intermolecular. If products containing isotopes from both reactants are formed, it indicates an intermolecular pathway.

| Isotope Labeling Strategy | Information Gained | Example Application |

| ¹⁵N Labeling | Traces the origin of nitrogen atoms in gaseous products (N₂, N₂O, NO, etc.). researchgate.net | Differentiating between ring and nitro-group nitrogen in the formation of N₂. |

| ¹³C Labeling | Traces the carbon backbone of the molecule. researchgate.net | Determining the mechanism of ring fragmentation. |

| ²H (Deuterium) Labeling | Investigates the role of hydrogen transfer reactions and kinetic isotope effects. dtic.mil | Determining if C-H bond breaking is a rate-limiting step. |

| ¹⁸O Labeling | Traces the oxygen atoms from the nitro groups. researchgate.net | Understanding the formation of water and other oxygen-containing products. |

Kinetic studies are essential for quantifying the rates of decomposition reactions and identifying the rate-determining step(s). akts.com By measuring the reaction rate as a function of temperature, pressure, and reactant concentrations, key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using the Arrhenius equation. akts.com

Isothermal and non-isothermal kinetic analyses are commonly performed using techniques like TGA and DSC. csic.es Isoconversional methods are often employed for complex, multi-step reactions, as they can determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. rsc.orgcsic.es A significant change in the activation energy with conversion suggests a change in the reaction mechanism. csic.es

Research Applications in Advanced Materials Science

Development of Next-Generation Energetic Material Frameworks

The search for next-generation energetic materials often focuses on novel molecular frameworks that can offer superior performance and stability compared to traditional explosives. The 1,3-oxazinane (B78680) ring system has been identified as an ideal framework for this purpose.

The 1,3-oxazinane structure is considered an excellent backbone for advanced energetic materials due to its compact, six-membered heterocyclic skeleton. researchgate.net This compactness can contribute to a higher crystal density, a critical factor in achieving high energy density and superior detonation performance. Furthermore, the 1,3-oxazinane ring possesses several sites that can be chemically modified. researchgate.net This allows for the strategic introduction of multiple "explosophores," or energetic functional groups, such as the nitro group (-NO2).

In the case of 3,5,5-Trinitro-1,3-oxazinane, the molecule is densely functionalized with three nitro groups. The presence of these groups, particularly the geminal dinitro configuration (two nitro groups attached to the same carbon atom), significantly enhances the energetic properties of the compound. The combination of a dense heterocyclic core and a high concentration of energetic functional groups is a key design principle for creating high-energy-density materials.

The versatility of the 1,3-oxazinane framework allows for the synthesis of different energetic molecules by varying the functional groups attached to the ring. This strategy enables the tailoring of the molecular architecture to achieve specific material properties. A notable example is the synthesis of two distinct energetic compounds from similar 1,3-oxazinane precursors: this compound (TNTON) and 5-azido-3,5-dinitro-1,3-oxazinane (ADTON). researchgate.net

This compound (TNTON) : This compound exhibits good thermal stability with a melting point of 89 °C and a decomposition temperature of 231 °C. researchgate.net It is also characterized by its highly insensitive nature to impact and friction. researchgate.net These properties, combined with a theoretical detonation pressure significantly higher than that of TNT, make TNTON a promising candidate for melt-cast explosive applications. researchgate.net

5-azido-3,5-dinitro-1,3-oxazinane (ADTON) : By replacing one nitro group with an azido (B1232118) group (-N3), the material's properties change dramatically. ADTON displays a very low glass transition temperature of -46 °C while maintaining a high density. researchgate.net This characteristic makes it highly suitable for use as a rate-accelerating material in other energetic formulations. researchgate.net

This comparison demonstrates how targeted modifications to the molecular architecture of the 1,3-oxazinane core can yield materials with vastly different, yet highly desirable, application-specific properties.

Investigation of Eutectic Systems for Material Characteristic Modification

A significant area of research for TNTON involves its use in eutectic systems to modify the characteristics of other energetic materials. Energetic eutectics are mixtures of two or more compounds that have a melting point lower than any of the individual components, which is highly advantageous for creating melt-castable explosives. un.org

Research has focused on a binary system composed of TNTON and 3,4-Dinitrofurazanfuroxan (DNTF). un.orgcore.ac.ukmatec-conferences.org DNTF is a powerful energetic material but has a high melting point and is sensitive to stimuli. un.org The goal of creating a eutectic with TNTON was to lower the melting point and reduce the sensitivity of DNTF, making it more suitable for melt-cast applications, while maintaining a high level of energy. un.orgresearchgate.net TNTON was selected for this purpose due to its high thermal stability and notably low sensitivity. un.org This approach of forming a binary eutectic mixture allows for the development of a material that synergistically combines the desirable properties of both components. researchgate.net

To understand the behavior of the TNTON/DNTF binary system, a temperature-composition (T-x) phase diagram was constructed. un.orgresearchgate.net This was achieved by analyzing mixtures with varying mass ratios of the two components using Differential Scanning Calorimetry (DSC). researchgate.net

The analysis revealed that the system forms a eutectic with an average melting point of 69 °C. matec-conferences.orgresearchgate.nettaylorandfrancis.com This is significantly lower than the melting points of the individual components, making the mixture suitable for melt-casting. The specific eutectic composition was determined to be a molar ratio of TNTON to DNTF of 58.26:41.74. matec-conferences.orgresearchgate.nettaylorandfrancis.com The resulting eutectic formulation exhibits good thermal stability and, crucially, is much less sensitive to impact and friction than pure DNTF, while retaining high detonation performance. matec-conferences.orgtaylorandfrancis.com The detonation performance of this low eutectic cast explosive is reported to be better than that of TNT-based cast explosives. matec-conferences.orgtaylorandfrancis.com

Table 1: Properties of this compound (TNTON) vs. TNTON/DNTF Eutectic

| Property | This compound (TNTON) | TNTON/DNTF Eutectic |

|---|---|---|

| Melting Point | 89 °C researchgate.net | 69 °C matec-conferences.orgtaylorandfrancis.com |

| Decomposition Temperature | 231 °C researchgate.net | 234.6 °C un.org |

| Impact Sensitivity | 38 J researchgate.net | 38 J matec-conferences.orgtaylorandfrancis.com |

| Friction Sensitivity | 360 N researchgate.net | 252 N matec-conferences.orgtaylorandfrancis.com |

| Theoretical Density | 1.78 g/cm³ un.org | 1.906 g/cm³ matec-conferences.orgtaylorandfrancis.com |

| Calculated Detonation Velocity | Not specified | 8921 m/s matec-conferences.orgtaylorandfrancis.com |

| Calculated Detonation Pressure | ~63% higher than TNT researchgate.net | 36.6 GPa un.org |

Advanced Composite Material Integration Studies

Advanced composite materials, such as polymer-bonded explosives (PBXs), consist of explosive crystals embedded in a polymer matrix. un.orgtaylorandfrancis.com This composition enhances the mechanical properties and reduces the sensitivity of the explosive. un.org

While extensive research has been conducted on TNTON's role in eutectic mixtures, its direct integration into advanced composite materials like PBXs is a logical next step. The inherent properties of TNTON, such as its low sensitivity and good thermal stability, make it an attractive candidate for a filler in PBX formulations. researchgate.netun.org In such a composite, TNTON crystals would be dispersed within a polymer binder, potentially leading to a highly insensitive and powerful explosive. Future studies may explore the compatibility of TNTON with various energetic polymers and plasticizers to develop novel PBX formulations with tailored safety and performance characteristics.

Incorporation into Polymeric Matrices and Binders for Structural Energetic Materials

The integration of this compound (TNTON) into structural energetic materials represents a significant area of research focused on developing next-generation explosives with tailored properties. Structural energetic materials, such as melt-cast explosives and polymer-bonded explosives (PBXs), are composites where energetic crystals are embedded within a carrier matrix. This matrix, often a polymeric binder, provides structural integrity, reduces sensitivity to mechanical stimuli, and allows the material to be formed into specific shapes. ntu.edu.sgnih.govcranfield.ac.uk

A notable application of TNTON is in the formulation of melt-cast explosives, specifically through the creation of a eutectic system with 3,4-dinitrofurazanfuroxan (DNTF). researchgate.net A eutectic mixture is an intimate, microcrystalline blend of two or more components that melts at a single, sharp temperature that is lower than the melting points of the individual constituents. Research has demonstrated that forming a eutectic of TNTON and DNTF is an effective method to modify the properties of DNTF, a powerful but sensitive explosive. researchgate.netresearchgate.net

Table 1: Properties of the TNTON/DNTF Eutectic System

| Property | Value |

| Molar Ratio (TNTON:DNTF) | 58.26 : 41.74 |

| Eutectic Melting Point | 69 °C |

| Impact Sensitivity | 38 J |

| Friction Sensitivity | 252 N |

| Theoretical Density | 1.906 g/cm³ |

| Calculated Detonation Velocity | 8921 m/s |

| Calculated Detonation Pressure | 36.6 GPa |

This interactive table summarizes key performance and safety characteristics of the this compound and 3,4-dinitrofurazanfuroxan eutectic mixture, based on published research findings. researchgate.net

Surface Modification for Enhanced Material Compatibility (e.g., Al nanoparticle coating)

The performance and stability of composite energetic materials are critically dependent on the quality of the interface between the energetic filler crystals and the surrounding matrix. Surface modification is a key strategy employed to enhance this interfacial adhesion and ensure compatibility between disparate materials. For crystalline explosives like TNTON, surface treatment can improve wetting by a polymeric binder, reduce internal voids in the composite, and decrease sensitivity by passivating surface defects.

While the specific application of using this compound as a coating for aluminum nanoparticles is not extensively documented in current literature, the surface modification of aluminum (Al) nanoparticles is a highly relevant and researched topic in advanced energetic materials. Aluminum nanoparticles are frequently added to energetic formulations as a fuel to increase energy density and combustion temperature. ttu.edumdpi.com However, a native aluminum oxide (Al₂O₃) shell on the nanoparticles acts as a dead weight and a diffusion barrier, limiting the rate of energy release. nih.govacs.org Furthermore, achieving a stable and uniform dispersion of these nanoparticles within a polymer matrix is challenging. researchgate.net

To address these issues, various surface modification techniques for Al nanoparticles are employed. These methods aim to replace the inert oxide shell with an energetic coating, passivate the surface against premature oxidation, and improve compatibility with binders. ttu.edumdpi.com

Examples of Aluminum Nanoparticle Surface Modification:

Energetic Polymer Coating: Aluminum nanoparticles have been modified by in-situ grafting with energetic polymers like glycidyl (B131873) azide (B81097) polymer (GAP). This approach creates a chemical bond between the nanoparticle surface and the polymer, resulting in a stable, hydrophobic, and energetic shell that improves dispersion and energy release performance. researchgate.net

Energetic Salt Passivation: The native oxide layer can be chemically replaced with an energetic oxidizing salt, such as aluminum iodate (B108269) hexahydrate (AIH). This creates a core-shell particle where both the aluminum core and the reactive shell contribute to the energetic output, significantly increasing reactivity. researchgate.netttu.edu

These strategies highlight the importance of surface modification in designing advanced structural energetic materials. By analogy, a hypothetical surface treatment of TNTON crystals or the coating of fuel particles like nano-aluminum with a suitable compatibilizing layer would be a critical step in developing high-performance, stable, and insensitive PBXs.

Future Research Directions and Unresolved Challenges

Advancements in Stereoselective Synthesis of 1,3-Oxazinane (B78680) Derivatives

The synthesis of 1,3-oxazinane derivatives with high stereoselectivity is a crucial area of research, as the stereochemistry of a molecule can significantly influence its physical and energetic properties. While the synthesis of TNTON has been reported, future research should focus on developing more advanced and controlled synthetic methodologies. researchgate.net

Recent progress in organic synthesis has provided several stereoselective methods for preparing 1,3-oxazinane rings. organic-chemistry.org These include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral magnesium phosphate (B84403) or squaramide-based catalysts, has shown great promise in the enantioselective synthesis of 1,3-oxazinane derivatives. smolecule.com These methods often proceed through one-pot reactions, combining imines and alcohols with high yields and excellent enantioselectivities. smolecule.com Future work could adapt these catalytic systems for the precursors of TNTON, potentially leading to the synthesis of specific stereoisomers.

Multicomponent Reactions: Three-component reactions involving epoxides, imines, and carbon monoxide, catalyzed by cobalt complexes, have been developed for the synthesis of 1,3-oxazinan-4-ones. mdpi.com Such strategies offer a streamlined approach to complex heterocyclic structures and could be explored for creating novel TNTON analogues.

Rearrangement Reactions: Ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines provides a pathway to N-H-1,3-oxazinanes, which are versatile building blocks for further functionalization. organic-chemistry.org

Cycloaddition Reactions: Palladium-catalyzed [4+2] cycloaddition reactions have been employed to construct the 1,3-oxazinane skeleton from 5-methylene-1,3-oxazinan-2-ones. organic-chemistry.org

A significant challenge lies in applying these advanced stereoselective methods to the highly functionalized and potentially sensitive precursors required for energetic materials like TNTON. The regioselective ring closure of aminodiols with formaldehyde (B43269) is a known method, and its efficiency and stereocontrol could be further optimized for energetic applications. rsc.org

Table 1: Comparison of Stereoselective Synthesis Methods for 1,3-Oxazinane Derivatives

| Method | Catalyst/Reagent | Key Features | Potential for TNTON Synthesis |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Chiral Magnesium Phosphate / Squaramide | High enantioselectivity, one-pot procedure. smolecule.com | High potential for creating chiral TNTON precursors. |

| Multicomponent Reactions | Cobalt Complexes | Convergent synthesis, builds complexity quickly. mdpi.com | Suitable for generating diverse TNTON analogues. |

| Rearrangement Reactions | Ruthenium Catalysts | Stereospecific, produces versatile intermediates. organic-chemistry.org | Could provide alternative synthetic routes to key intermediates. |

| Cycloaddition Reactions | Palladium Catalysts | Forms the heterocyclic ring in a controlled manner. organic-chemistry.org | Applicable for building the core oxazinane structure. |

High-Throughput Computational Screening for Novel 3,5,5-Trinitro-1,3-oxazinane Analogues

The traditional trial-and-error approach to discovering new energetic materials is often time-consuming and costly. nih.gov High-throughput computational screening (HTCS) offers a powerful alternative to accelerate the identification of promising new compounds. bohrium.com This approach uses computational methods to evaluate large virtual libraries of molecules for desired properties, such as density, heat of formation, and detonation performance, before committing to their synthesis. researchgate.netfrontiersin.org

For TNTON, HTCS can be employed to:

Generate Virtual Libraries: Create extensive databases of TNTON analogues by systematically modifying the core 1,3-oxazinane structure with different energetic functional groups (e.g., -N3, -NF2, -ONO2) or by altering the substitution pattern.

Predict Key Properties: Utilize quantum chemical calculations and machine learning models to predict the performance and sensitivity of the virtual compounds. researchgate.net This allows for a rapid down-selection of candidates with the most promising balance of properties.

Identify Promising Candidates: A recent study on bistetrazole-based energetic materials demonstrated the effectiveness of HTCS by screening over 35,000 molecules to identify three highly promising candidates with high energy density and low sensitivity. researchgate.net A similar methodology could be applied to the 1,3-oxazinane framework.

The main challenge in HTCS for energetic materials is the availability of reliable data for training machine learning models and the computational cost of accurate quantum chemical calculations. researchgate.net Despite these challenges, HTCS, guided by domain knowledge, represents a paradigm shift in the discovery of new materials. bohrium.comwiley.com

In-depth Understanding of Molecular-Level Decomposition Pathways under Extreme Conditions

The performance and safety of an energetic material are intrinsically linked to its decomposition mechanism under extreme conditions like high temperature and shock. While the decomposition of common explosives like 2,4,6-trinitrotoluene (B92697) (TNT) has been studied, the specific pathways for heterocyclic compounds like TNTON are less understood. ethz.chnih.gov

Future research should focus on:

Reactive Molecular Dynamics (ReaxFF-MD) Simulations: These simulations can model the chemical reactions that occur during decomposition at the atomic level. A study on 3-nitro-1,2,4-triazol-5-one (NTO) used this method to elucidate its initial decomposition steps under shock loading, identifying key bond-breaking and reaction pathways. mdpi.com Similar studies on TNTON would reveal its primary decomposition routes, such as C-NO2 or N-NO2 bond scission, or ring-opening reactions.

Experimental Studies: Advanced experimental techniques, such as T-Jump/FTIR spectroscopy, can provide real-time data on the gas-phase products formed during rapid thermal decomposition. dtic.mil These experimental results are crucial for validating and refining computational models.

Identifying Intermediates and Final Products: The decomposition of trinitro compounds often involves a complex network of reactions, leading to various intermediates and final products like H2O, CO, and CO2. dtic.mil Understanding the formation of these products is essential for predicting the energy release and performance of the material. The initial step in the microbial degradation of TNT is often the reduction of a nitro group, a process that could have parallels in its thermal or shock-induced decomposition. ethz.ch

A key challenge is the complexity of the reaction network and the transient nature of many decomposition intermediates. Combining computational and experimental approaches is essential for building a comprehensive picture of the molecular-level decomposition of TNTON.

Integration of Machine Learning and Artificial Intelligence in Material Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by enabling the rapid prediction of material properties and the inverse design of new materials with specific target characteristics. arxiv.org For energetic materials, these data-driven approaches can significantly accelerate the research and development cycle. nih.govwiley.com

Future applications of ML and AI in the context of TNTON include:

Quantitative Structure-Property Relationship (QSPR) Models: Developing ML models that can accurately predict key properties of TNTON analogues (e.g., density, detonation velocity, sensitivity) based solely on their molecular structure. fraunhofer.de These models can be trained on existing experimental and computational data.

Inverse Design: Using generative ML models, such as variational autoencoders (VAEs), to design entirely new molecules based on the 1,3-oxazinane framework that are optimized for a specific set of target properties. wiley.com

Accelerating Simulations: ML potentials can be used to speed up molecular dynamics simulations of decomposition, allowing for the study of larger systems over longer timescales than is possible with traditional methods.

The primary challenge for applying ML in energetic materials research is the limited availability of large, high-quality datasets for training. researchgate.netfraunhofer.de However, as more data is generated through both computational screening and experimental work, the predictive power and utility of ML and AI models will continue to grow, paving the way for the intelligent design of the next generation of energetic materials. google.com

Q & A

Basic Research Questions

Q. What are the current synthetic methodologies for 3,5,5-Trinitro-1,3-oxazinane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitrolysis of hexamine derivatives, as seen in RDX production via the Bachmann process. Key factors include:

- Catalysts : FeCl₃·6H₂O or H₂SO₄ may enhance nitro group incorporation .

- Solvent Systems : Polar aprotic solvents (e.g., acetic anhydride) improve intermediate stability .

- Temperature Control : Exothermic reactions require precise cooling to avoid by-products like 1-acetylhexahydro-3,5-dinitro-1,3,5-triazine .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| FeCl₃·6H₂O | Ac₂O | 0–5 | 65 | 92 |

| H₂SO₄ | HNO₃ | 20–25 | 48 | 85 |

Q. How can structural contradictions in this compound derivatives be resolved using crystallographic and spectroscopic techniques?

- Methodological Answer : X-ray diffraction (XRD) and DFT calculations resolve ambiguities in nitro group orientation and ring conformation. For example:

- XRD confirms chair vs. boat conformations in oxazinane rings .

- IR/Raman spectroscopy identifies vibrational modes of nitro groups (e.g., asymmetric stretching at ~1530 cm⁻¹) .

- Reference : Comparative XRD data for 1,3,5-triazinane derivatives show bond angles deviating by ±2° between theory (DFT) and experiment .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in flame-resistant cabinets (flash point <60°C) .

- PPE : Nitrile gloves and face shields to prevent skin/eye irritation (H315/H319) .

- Decomposition : Monitor for NOx gases during thermal analysis (TGA/DSC) .

Advanced Research Questions

Q. How do competing reaction pathways during nitrolysis impact the formation of this compound versus RDX-like by-products?

- Methodological Answer : Mechanistic studies using isotopic labeling (¹⁵N/²H) and LC-MS/MS reveal:

- Intermediate Trapping : Hexamine nitrolysis forms transient iminium ions, favoring oxazinane vs. triazinane rings based on steric hindrance .

- By-Product Mitigation : Lower HNO₃ concentration reduces acetylated derivatives (e.g., 1-acetylhexahydro-3,5-dinitro-1,3,5-triazine) .

Q. Can computational modeling predict the explosive sensitivity of this compound compared to RDX?

- Methodological Answer :

- DFT Calculations : Bond dissociation energies (BDEs) of C–NO₂ bonds (~45 kcal/mol) correlate with impact sensitivity .

- Hirshfeld Analysis : Crystal packing density (>1.8 g/cm³) indicates higher stability than DATB (1.79 g/cm³) .

- Data Table :

| Compound | BDE (C–NO₂, kcal/mol) | Density (g/cm³) |

|---|---|---|

| RDX | 42 | 1.82 |

| This compound | 45 | 1.84 |

Q. What catalytic systems enable functionalization of this compound for non-explosive applications (e.g., polymers or ligands)?

- Methodological Answer :

- Hydrogenation : Fe-based catalysts selectively reduce nitro groups to amines without ring cleavage .

- Cross-Coupling : Pd/Cu-mediated Ullmann reactions introduce aryl groups at the oxazinane C-2 position .

Methodological Notes

- Contradictions : reports low yields (<50%) for catalyst-free thiourea condensations, whereas FeCl₃·6H₂O improves efficiency (~65%) .

- Advanced Techniques : In silico docking (e.g., AutoDock Vina) can explore bioactivity of reduced derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products